Dinonyl maleate
Description
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Structure
2D Structure
Properties
CAS No. |
2787-64-6 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
dinonyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-3-5-7-9-11-13-15-19-25-21(23)17-18-22(24)26-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3/b18-17- |
InChI Key |
PQJYOOFQDXGDDS-ZCXUNETKSA-N |
SMILES |
CCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCC |
Other CAS No. |
2787-64-6 |
Origin of Product |
United States |
Foundational Aspects and Research Trajectory
Historical Context and Evolution of Academic Inquiry into Maleate (B1232345) Esters
The scientific journey of maleate esters is intrinsically linked to the foundational work on their precursors, maleic acid and maleic anhydride (B1165640). Initial academic exploration of maleic acid and its anhydride form dates back to the 1830s. However, it took approximately a century for these compounds to transition from laboratory curiosities to commercially manufactured chemicals. A pivotal moment in this evolution was the first synthesis of maleic anhydride by R. Kempf in 1908, which laid the essential groundwork for the subsequent development of its various ester derivatives.
As the 20th century progressed, the industrial potential of maleic acid derivatives became increasingly apparent. This led to the establishment of commercial production by the National Aniline and Chemical Company in 1933, which utilized a benzene (B151609) oxidation process with vanadium oxide catalysts. The progression from maleic anhydride to a diverse range of esters, including dinonyl maleate, mirrors the broader evolution of organic synthesis methodologies and a deepening understanding of ester chemistry.
The mid-20th century saw a surge of academic interest in maleate esters as the field of polymer science began to recognize their value as comonomers and chemical intermediates. Research during this period was concentrated on the fundamental chemistry of these derivatives, with a particular focus on their isomerization behavior and reactivity patterns. Maleic acid, the cis isomer of butenedioic acid, possesses unique structural features that distinguish it from its trans counterpart, fumaric acid. These geometric differences proved crucial in developing specialized applications for maleate esters where isomerism influenced reactivity and the properties of the final product.
The systematic study of various alkyl maleates, from simple structures like dimethyl and diethyl maleate to more complex, long-chain esters, emerged as researchers sought to understand how the length and branching of the alkyl chain affected the ester's physical and chemical properties. This line of inquiry, driven by advancements in esterification techniques, paved the way for the synthesis and investigation of compounds like this compound, which possess specific characteristics derived from their long nonyl alkyl chains. The esterification reaction itself, typically involving maleic anhydride and an alcohol, occurs in two stages: a rapid initial step to form a monoester, followed by a slower, often catalyst-dependent second step to create the diester.
Contemporary Research Significance of this compound within Chemical Sciences
In contemporary chemical sciences, this compound is recognized for its specific properties and applications, primarily stemming from its structure as a long-chain diester. It belongs to a group of maleic acid esters that are derivatives of maleic acid, produced through the esterification of maleic anhydride with a nonanol. ontosight.ai The branched nature of the nonyl group influences its physical and chemical properties, making it a subject of continued interest. ontosight.ai
A significant area of application for this compound is in polymer chemistry, where it functions as a plasticizer. ontosight.ai Plasticizers are additives that increase the flexibility, transparency, and durability of materials like plastics and resins. ontosight.ai this compound, along with similar esters like diisooctyl maleate, is also identified as an effective pour point depressant for petroleum products. chemball.comgoogle.com This application is crucial in improving the low-temperature flow characteristics of oils and lubricants.
Modern research continues to explore the utility of maleate esters in various synthetic pathways. As an intermediate in organic synthesis, the double bond in the maleate structure is a key site for addition reactions. chemball.comgoogle.com These include Diels-Alder reactions with compounds like butadiene and cyclopentadiene, and the addition of molecules containing active hydrogen, such as nitriles and amines. chemball.comgoogle.com
Furthermore, maleate esters are involved in advanced polymerization techniques. Research has demonstrated the copolymerization of oil-soluble maleate esters with water-soluble monomers in miniemulsion systems to create polymer particles with unique morphologies. beilstein-journals.org The reactivity of maleate esters also extends to metathesis reactions. High-throughput experimentation studies have investigated the ethenolysis of maleate esters using ruthenium catalysts to produce acrylate (B77674) esters, which are valuable industrial monomers. researchgate.net These research avenues highlight the ongoing relevance of maleate esters, including this compound, as versatile building blocks and functional molecules in modern chemical science. cas.czresearchgate.netmdpi.com
Interactive Data Table: Properties of this compound
This table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 2787-64-6 |
| Molecular Formula | C₂₂H₄₀O₄ |
| Molecular Weight | 368.55 g/mol |
| Appearance | Colorless to pale yellow liquid ontosight.ai |
| Density | 0.939 g/cm³ chemnet.com |
| Boiling Point | 445.3°C at 760 mmHg chemnet.com |
| Flash Point | 208.6°C chemnet.com |
| Refractive Index | 1.460 chemnet.com |
Synthetic Pathways and Mechanistic Elucidation
Established and Novel Synthetic Routes for Dinonyl Maleate (B1232345) Production
The production of dinonyl maleate is predominantly achieved via esterification reactions. These reactions involve the conversion of maleic anhydride (B1165640) using nonyl alcohol, a process that can be influenced by various factors including the presence of catalysts and the reaction conditions.
Esterification Reactions with Maleic Anhydride Precursors
The synthesis of this compound from maleic anhydride and nonyl alcohol occurs in two main stages. researchgate.net The initial step is a rapid, non-catalytic, and virtually irreversible reaction where maleic anhydride reacts with one molecule of nonyl alcohol to form the monoester. researchgate.net This is followed by a slower, reversible equilibrium reaction where the monoester reacts with a second molecule of nonyl alcohol to produce the diester, this compound, and water. researchgate.net
The production of branched this compound specifically involves the esterification of maleic anhydride with a branched nonanol. ontosight.ai The structure of the resulting compound, with its branched alkyl chain attached to the maleate moiety, significantly influences its physical and chemical properties. ontosight.ai
Catalyst Systems and Reaction Optimization in this compound Synthesis
To enhance the rate and yield of this compound synthesis, various catalyst systems are employed. Acid catalysts such as sulfuric acid and p-toluenesulfonic acid are commonly used to accelerate the esterification process. zbaqchem.com The choice of catalyst and its concentration, along with reaction temperature, are critical factors that influence the reaction rate and selectivity. zbaqchem.com For instance, studies on the esterification of maleic anhydride with other alcohols have shown that catalysts like phosphotungstic acid can be highly effective.
Optimization of the synthesis process is crucial for maximizing yield and minimizing byproducts. nih.govmigrationletters.com This involves a systematic approach to refining reaction conditions, such as temperature, reactant molar ratios, and catalyst loading. nih.govresearchgate.net For example, in the synthesis of other maleates, increasing the reaction temperature generally boosts the reaction rate, but can also lead to the formation of undesirable byproducts like maleic acid and fumaric acid. zbaqchem.com The continuous removal of water from the reaction system is a common strategy to drive the equilibrium towards the formation of the diester product.
Table 1: Factors Influencing this compound Synthesis
| Factor | Effect on Synthesis | References |
|---|---|---|
| Reactant Molar Ratio | Affects the rate of reaction and product yield. An excess of alcohol can shift the equilibrium towards the diester. | researchgate.net |
| Temperature | Higher temperatures increase the reaction rate but can also lead to byproduct formation. | zbaqchem.com |
| Catalyst Type | The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, phosphotungstic acid) significantly impacts the reaction kinetics. | zbaqchem.com |
| Catalyst Concentration | Influences the reaction rate and selectivity. | zbaqchem.com |
| Water Removal | Continuous removal of water drives the reversible second-stage esterification towards the final product. |
Reaction Mechanisms and Pathways in this compound Formation
The formation of this compound follows a two-step reaction pathway. The first step, the formation of the monoester from maleic anhydride and nonyl alcohol, is a rapid and essentially complete reaction. The second, slower step involves the esterification of the monoester to the diester, which is a reversible reaction requiring a catalyst.
Kinetic studies on the esterification of maleic anhydride with various alcohols have provided insights into the reaction mechanism. For many systems, the reaction kinetics are second order with respect to both the acid (monoester) and the alcohol. However, the specific kinetics can be influenced by the catalyst used. For example, in the synthesis of di-2-ethylhexyl maleate, using sulfuric acid as a catalyst leads to a reaction rate directly proportional to the catalyst concentration, while with a tetrabutyl titanate catalyst, the reaction is second order with respect to both the acid and alcohol. researchgate.net The non-catalytic reaction is second order with respect to the acid. researchgate.net
Derivatization and Chemical Modification of this compound for Advanced Applications
The chemical structure of this compound offers opportunities for derivatization and modification to create new molecules with enhanced properties for advanced applications. gsconlinepress.comnih.govnih.gov The double bond in the maleate moiety is a key site for addition reactions. google.com
One significant area of application for modified maleates is in the synthesis of surfactants. For example, maleate esters can undergo addition reactions with compounds containing active hydrogen, such as sodium bisulfite, to produce sulfonate surfactants. google.com Another potential modification is through the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. prutor.aibyjus.com In this reaction, a conjugated diene reacts with a dienophile (in this case, the double bond of this compound) to form a cyclic adduct. prutor.aibyjus.com This opens up possibilities for creating complex molecular architectures with tailored properties.
The process of derivatization can significantly alter the physicochemical properties of the parent molecule, leading to new functionalities. jfda-online.comresearchgate.net For instance, modifications can be designed to improve solubility, enhance thermal stability, or introduce specific reactive groups for further chemical transformations. gsconlinepress.comresearchgate.net
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product | Advanced Application | References |
|---|---|---|---|---|
| Sulfonation | Sodium bisulfite | Dinonyl succinate (B1194679) sulfonate | Surfactants | google.com |
| Diels-Alder Cycloaddition | Conjugated dienes (e.g., butadiene, cyclopentadiene) | Cyclic adducts | Synthesis of complex molecules, polymers | google.comprutor.aibyjus.com |
| Addition of Amines | Ammonia, amines | Amino succinate derivatives | Acylating agents, intermediates for other compounds | google.com |
Polymerization Science and Polymer Architecture Engineering
Homopolymerization Studies of Dinonyl Maleate (B1232345)
There is a lack of specific studies on the homopolymerization of dinonyl maleate reported in the scientific literature. Generally, dialkyl maleates exhibit a very low tendency to homopolymerize via free-radical polymerization. This is attributed to steric hindrance from the two bulky ester groups, which impede the approach of the monomer to the growing polymer chain, and the electronic structure of the double bond.
Detailed information on the microstructure and stereoregularity of poly(this compound) is not available due to the absence of reported successful homopolymerization. The microstructure of a polymer refers to the arrangement of monomer units along the chain, including aspects like head-to-tail or head-to-head linkages. Stereoregularity, or tacticity, describes the spatial arrangement of the pendant groups. For a polymer like poly(this compound), the possible tacticities would be isotactic, syndiotactic, or atactic. The synthesis of stereoregular polymers typically requires specific catalysts, such as Ziegler-Natta or metallocene catalysts, and controlled polymerization conditions.
Initiation Mechanisms and Kinetic Analysis
Copolymerization Strategies Involving this compound
This compound is more commonly utilized as a comonomer in copolymerization reactions, where it can be incorporated into polymer chains with other monomers to modify the properties of the final product.
Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same monomer versus the other comonomer. These ratios determine the composition and sequence distribution of the resulting copolymer.
Table 1: Illustrative Reactivity Ratios for a Structurally Similar System (Vinyl Acetate (B1210297) and Dibutyl Maleate) This table is provided for illustrative purposes due to the lack of specific data for this compound.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | System Tendency |
|---|---|---|---|---|---|
| Vinyl Acetate | Dibutyl Maleate | 0.1135 | 0.0562 | 0.0064 | Alternating |
Data derived from studies on Vinyl Acetate and Dibutyl Maleate. researchgate.net
Alternating copolymerization occurs when the product of the reactivity ratios (r1 * r2) is close to zero. This signifies that the growing polymer chains have a strong preference for adding the other comonomer. Maleic anhydride (B1165640) and its derivatives, including maleate esters, are well-known for their tendency to form alternating copolymers with electron-donating monomers like styrene (B11656) and vinyl ethers. wikipedia.org This behavior is often attributed to the formation of a charge-transfer complex between the electron-poor maleate and the electron-rich comonomer. While specific studies on the alternating copolymerization dynamics of this compound are not found, it is expected to participate in such reactions, particularly with suitable electron-donating comonomers.
This compound has been mentioned as a comonomer in free-radical copolymerization systems in patent literature, often to impart flexibility or other specific properties to the resulting polymer. epo.orggoogle.com These systems typically involve common monomers like vinyl acetate or acrylates. The polymerization is usually initiated by thermal or photochemical decomposition of a free-radical initiator, such as an azo compound (e.g., AIBN) or a peroxide (e.g., benzoyl peroxide). ekb.eg The presence of the bulky nonyl groups in this compound can influence the glass transition temperature and mechanical properties of the final copolymer.
For example, the copolymerization of vinyl acetate with dialkyl maleates like dibutyl maleate has been studied in solution using AIBN as an initiator. sid.irresearchgate.net The kinetics of such systems are influenced by the monomer feed ratio, temperature, and initiator concentration. sid.ir Similar principles would apply to systems containing this compound.
Atom Transfer Radical Polymerization (ATRP) Approaches
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization (CRP) method that facilitates the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tcichemicals.com This technique is distinguished from conventional radical polymerization by the presence of a deactivation process, which allows for the controlled growth of polymer chains. While dialkyl maleates, including this compound, exhibit low reactivity and a limited tendency for homopolymerization due to the steric hindrance from their bulky alkyl groups, they readily copolymerize with electron-rich monomers. researchgate.net
The ATRP process involves a transition metal complex as a catalyst, which cycles between two oxidation states. The lower oxidation state complex activates the polymerization by reacting with an alkyl halide initiator to form a radical and the higher oxidation state metal complex. This radical then propagates by adding to a monomer. The higher oxidation state complex can deactivate the growing polymer chain by transferring a halogen atom back to it, reforming the dormant species. This reversible activation-deactivation equilibrium is key to maintaining a low concentration of active radicals, thus minimizing termination reactions and enabling controlled polymerization. researchgate.net
The effectiveness of ATRP is highly dependent on the choice of catalyst, which consists of a transition metal and a ligand. The ligand, typically nitrogen-based, influences the catalyst's activity. researchgate.net For instance, the ratio of activation rate constants for copper complexes with different ligands can exceed a million, with the general order of activity being tetradentate (cyclic-bridged) > tetradentate (branched) > tetradentate (cyclic) > tetradentate (linear) > tridentate > bidentate ligands. researchgate.net For the polymerization of monomers in nonpolar media, such as in the case of this compound which is oil-soluble, a ligand that solubilizes the copper catalyst in the organic phase is necessary. beilstein-journals.org An example is the use of 4,4'-Dinonyl-2,2'-bipyridine to solubilize copper(I) chloride in toluene (B28343) for the ATRP of monomers within miniemulsion droplets. beilstein-journals.org
Recent advancements in ATRP, such as Activators Re-generated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP, have enabled a significant reduction in the amount of catalyst required, often by more than a thousand times compared to traditional ATRP. These techniques utilize reducing agents to regenerate the lower oxidation state metal complex, allowing for the production of colorless polymers and facilitating the synthesis of high molecular weight polymers and well-defined block copolymers.
Terpolymerization Formulations
This compound is incorporated into terpolymers to modify the properties of the final polymer. Terpolymerization involves the polymerization of three distinct monomers, and the resulting properties depend on the type and ratio of the comonomers used. ajgreenchem.com Vinyl acetate-based terpolymers, for instance, are noted for their useful industrial applications in adhesives, paints, and coatings. ajgreenchem.com
A common terpolymer formulation involves vinyl acetate (VAc), N-vinylpyrrolidone (NVP), and a dialkyl maleate like this compound. scipoly.comchemimpex.comgoogle.com Copolymers of N-vinylpyrrolidone with dialkyl maleates are known to be water-insensitive and suitable for applications such as pressure-sensitive adhesives. google.com The incorporation of this compound, a hydrophobic monomer, into a polymer backbone can significantly alter the properties of the resulting terpolymer. For example, in the context of ethylene (B1197577) copolymers, the inclusion of a third monomer like diallyl maleate can influence the vulcanization process in the presence of peroxide curing systems. google.com
The synthesis of these terpolymers is often carried out via emulsion polymerization, which is an environmentally friendly technique. ajgreenchem.com The process typically involves dispersing the monomers in an aqueous phase with the aid of surfactants and initiating polymerization with a free-radical initiator. ajgreenchem.comgoogle.com The reaction temperature for such terpolymerizations is generally maintained between 10°C and 90°C. google.com
Below is an example of a terpolymer formulation:
| Monomer 1 | Monomer 2 | Monomer 3 | Polymerization Method | Potential Application |
| Acrylamide | N-vinyl pyrrolidone | N-alkyl acrylamide | Free-radical terpolymerization | Viscosification agent google.com |
| Vinyl Acetate | Acrylate (B77674) Monomer | This compound | Emulsion Polymerization | Adhesives, Paints ajgreenchem.com |
| Ethylene | Vinyl Acetate | Carbon Monoxide | Terpolymerization | Not specified govinfo.gov |
Polymerization Methodologies and Process Engineering
Emulsion and Miniemulsion Polymerization of this compound Systems
Emulsion polymerization is a common industrial technique used to produce polymer dispersions in water, known as latexes. paintsandcoatingsexpert.com This process involves emulsifying monomers in an aqueous phase with surfactants. paintsandcoatingsexpert.comnumberanalytics.com The polymerization is typically initiated by water-soluble free-radical initiators, such as ammonium, sodium, or potassium persulfate. paintsandcoatingsexpert.comgoogle.com This method allows for the rapid production of high molecular weight polymers at high solids content and low viscosity. paintsandcoatingsexpert.com this compound can be incorporated into polymers via emulsion polymerization, often as a comonomer with others like vinyl acetate or acrylates. paintsandcoatingsexpert.comgoogle.comepo.org
Miniemulsion polymerization is a variation of emulsion polymerization that offers enhanced control over the final polymer particle characteristics. wiley.comnumberanalytics.com In this technique, the monomer phase is dispersed into submicron droplets within the continuous phase (typically water) through high shear homogenization. cmu.eduunlp.edu.ar These droplets are stabilized against coalescence and diffusional degradation by a combination of a surfactant and a costabilizer (a highly water-insoluble compound). cmu.eduunlp.edu.ar A key distinction from conventional emulsion polymerization is that in miniemulsion polymerization, particle nucleation primarily occurs within these monomer droplets. cmu.eduunlp.edu.ar This allows for the synthesis of polymer particles with tailored morphologies. wiley.com For instance, the copolymerization of water-soluble monomers with oil-soluble monomers like maleate esters in a miniemulsion can lead to particles with a capsular morphology. beilstein-journals.org
The formulation of a miniemulsion polymerization system is crucial and typically includes water, a monomer mixture (containing this compound), a costabilizer, a surfactant, and an initiator system. cmu.edu Both oil-soluble and water-soluble initiators can be used. beilstein-journals.orgcmu.edu Miniemulsion polymerization has been shown to be advantageous for incorporating monomers with low water solubility, like this compound, into copolymers. beilstein-journals.org
| Feature | Emulsion Polymerization | Miniemulsion Polymerization |
| Nucleation Site | Primarily in micelles and the aqueous phase. cmu.edu | Primarily in monomer droplets. cmu.eduunlp.edu.ar |
| Initial State | Monomer exists as large droplets and in micelles. cmu.edu | Monomer exists as stable submicron droplets. numberanalytics.comcmu.edu |
| Stabilization | Surfactant above critical micelle concentration. cmu.edu | Surfactant and a costabilizer. cmu.edu |
| Particle Size Control | Less direct control. | More direct control over particle size and distribution. numberanalytics.com |
| Application for this compound | Used to incorporate into latexes for various applications. paintsandcoatingsexpert.comgoogle.com | Provides a route to synthesize structured nanoparticles and encapsulate substances. beilstein-journals.orgwiley.com |
Bulk and Precipitation Polymerization Techniques
Bulk polymerization is characterized by its simplicity, as it involves only the monomer and a monomer-soluble initiator, and potentially a chain transfer agent to control molecular weight. gacbe.ac.incankaya.edu.tr This method yields polymers of high purity as no solvents or other additives are required. gacbe.ac.inscribd.com The process starts as a homogeneous liquid phase. As polymerization proceeds, the viscosity of the reaction medium increases significantly. gacbe.ac.in This high viscosity can make heat removal and mixing difficult, which is a major disadvantage of this technique. gacbe.ac.inscribd.com Bulk polymerization can be either homogeneous, where the polymer remains dissolved in the monomer, or heterogeneous, where the polymer precipitates out of the monomer. scribd.com While dialkyl maleates like this compound show little tendency to homopolymerize, they can be copolymerized in bulk with other monomers. researchgate.net For instance, a non-ionic maleate surfmer was copolymerized with methyl methacrylate (B99206) via catalytic bulk copolymerization. researchgate.net
Precipitation polymerization is a method used to produce uniform polymer particles. mdpi.com The polymerization starts in a homogeneous solution of monomer, initiator, and a solvent in which the monomer is soluble but the resulting polymer is not. mdpi.comresearchgate.net As the polymer chains grow, they become insoluble in the solvent and precipitate out, forming stable, often spherical, particles. mdpi.comorientjchem.org A key advantage of this method is that it can be performed without any surfactant, leading to clean polymer particles. mdpi.com Variations of precipitation polymerization include thermo-induced, distillation, reflux, and photoinduced methods. mdpi.com For example, uniform molecularly imprinted polymer particles have been prepared using precipitation polymerization with methacrylic acid as the functional monomer and divinyl benzene (B151609) or ethylene glycol dimethacrylate as the cross-linker in acetonitrile. orientjchem.org This technique has also been combined with controlled radical polymerization methods like ATRP to create well-defined polymer microspheres. mdpi.com
| Polymerization Technique | Description | Advantages for this compound Systems | Disadvantages for this compound Systems |
| Bulk Polymerization | Polymerization of monomer in the liquid state with a dissolved initiator. gacbe.ac.in | High purity polymer product. gacbe.ac.in | Difficult heat and viscosity control. gacbe.ac.inscribd.com |
| Precipitation Polymerization | Polymerization in a solvent where the monomer is soluble but the polymer is not. mdpi.com | Produces uniform, surfactant-free particles. mdpi.com | Requires specific solvent-polymer solubility characteristics. |
Influence of Initiators and Surfactants on Polymerization Outcomes
The choice of initiator and surfactant significantly impacts the outcome of emulsion and miniemulsion polymerization processes involving this compound. paintsandcoatingsexpert.comcmu.edu
Initiators: The type of initiator (oil-soluble vs. water-soluble) influences the nucleation mechanism and the final polymer characteristics. In conventional emulsion polymerization, water-soluble initiators like potassium persulfate (KPS) are commonly used. google.comunlp.edu.ar These initiators decompose in the aqueous phase to form radicals that can enter monomer-swollen micelles or polymer particles, or initiate polymerization of monomer dissolved in the water phase. cmu.edu
In miniemulsion polymerization, both water-soluble and oil-soluble initiators can be employed. beilstein-journals.orgcmu.edu The use of an oil-soluble initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), within the monomer droplets can enhance droplet nucleation. beilstein-journals.orgunlp.edu.ar The choice of initiator can also affect the molecular weight distribution of the resulting polymer. unlp.edu.ar Redox initiator systems, which consist of an oxidant and a reductant (e.g., persulfate and sodium bisulfite), can also be used and are effective at lower temperatures. google.comgoogle.com
Surfactants: Surfactants are crucial for stabilizing the monomer droplets and the final polymer particles in emulsion and miniemulsion polymerization. paintsandcoatingsexpert.comnumberanalytics.com They can be anionic, cationic, or nonionic. numberanalytics.com The concentration and type of surfactant affect the particle size and stability of the latex. paintsandcoatingsexpert.comnumberanalytics.com For example, using a higher concentration of surfactant generally leads to smaller particle sizes due to the formation of a larger number of micelles or stabilized droplets.
In miniemulsion polymerization, a combination of a surfactant and a costabilizer is used to prevent both coalescence and Ostwald ripening (the diffusion of monomer from smaller to larger droplets). unlp.edu.ar The efficiency of the surfactant is critical for maintaining the stability of the large number of submicron monomer droplets. cmu.edu Novel surfactant systems, including polymerizable surfactants (surfmers), have been developed to improve latex stability and minimize issues associated with surfactant migration in the final product. beilstein-journals.orgpaintsandcoatingsexpert.com For example, a mono-fluorooctyl maleate has been used as a surfmer to stabilize the miniemulsion polymerization of styrene. beilstein-journals.org
| Component | Type | Influence on Polymerization | Example |
| Initiator | Water-soluble | Initiates polymerization in the aqueous phase. cmu.edu | Potassium Persulfate (KPS) unlp.edu.ar |
| Oil-soluble | Initiates polymerization within monomer droplets. beilstein-journals.org | Benzoyl Peroxide (BPO) unlp.edu.ar | |
| Redox System | Allows for polymerization at lower temperatures. google.com | Persulfate/Sodium Bisulfite google.com | |
| Surfactant | Anionic | Stabilizes negatively charged particles. numberanalytics.com | Sodium Lauryl Sulfate (SLS) cmu.edu |
| Cationic | Stabilizes positively charged particles. numberanalytics.com | Cetyltrimethylammonium Bromide | |
| Nonionic | Provides steric stabilization. google.com | Poly(ethylene oxide)-based surfactants numberanalytics.com | |
| Polymerizable (Surfmer) | Covalently binds to particles, enhancing stability. beilstein-journals.orgpaintsandcoatingsexpert.com | Mono-fluorooctyl maleate beilstein-journals.org |
Post-Polymerization Modification and Crosslinking Phenomena
Post-polymerization modification is a versatile strategy for introducing functional groups into a polymer that may not be compatible with the initial polymerization conditions. cmu.edunih.gov This approach involves synthesizing a "scaffold" polymer and then chemically altering its monomer units in a subsequent step. cmu.edursc.org This allows for the creation of functional materials from a common precursor polymer. For polymers containing this compound, which is a diester, potential post-polymerization modifications could involve reactions of the ester groups, although this is less common than modifying more reactive functional groups.
A more prevalent approach is to copolymerize this compound with a monomer that contains a readily modifiable functional group. For example, copolymers could be prepared with monomers containing hydroxyl groups (like hydroxyethyl (B10761427) methacrylate), which can then be used in esterification reactions to attach other molecules. cmu.edu Another strategy involves the use of "click chemistry" reactions, which are highly efficient and specific, to modify polymers. cmu.edunih.gov For instance, polymers containing azide (B81097) or alkyne groups can be readily modified after polymerization. nih.gov
Crosslinking is the process of forming covalent bonds between polymer chains to create a network structure. google.comthe-innovation.org This significantly alters the polymer's properties, typically increasing its mechanical strength, thermal stability, and solvent resistance. For polymers incorporating this compound, crosslinking can be achieved if a crosslinkable comonomer is included in the polymerization. google.com These crosslinking monomers must contain at least two reactive groups, such as vinyl groups. google.com Examples include ethylene glycol diacrylate and methylene-bis-diacrylamide. google.com
The crosslinking can also be induced by external agents or conditions. For instance, ionic crosslinking can be introduced by adding divalent cations like zinc or calcium to a copolymer containing acidic groups. google.com Dynamic crosslinking, which involves reversible bonds, can be introduced using chemistries like the Diels-Alder reaction. mdpi.com This allows for the creation of materials that can be reprocessed or have shape-memory properties. mdpi.comwwu.edu In ethylene-vinyl acetate copolymers modified with maleic anhydride, dynamic crosslinking networks have been created through both Diels-Alder chemistry and ionic interactions with zinc methacrylate. mdpi.com
| Modification Type | Description | Relevance to this compound Polymers |
| Post-Polymerization Modification | Chemical alteration of a pre-formed polymer. cmu.edu | Allows introduction of functionalities not compatible with the initial polymerization of this compound copolymers. cmu.edu |
| Chemical Crosslinking | Formation of covalent bonds between polymer chains using a crosslinking agent. google.comthe-innovation.org | Can be achieved by copolymerizing this compound with a crosslinkable monomer (e.g., ethylene glycol diacrylate). google.com |
| Ionic Crosslinking | Use of multivalent ions to link polymer chains containing ionic groups. google.com | Applicable if this compound is copolymerized with an acidic monomer. google.com |
| Dynamic Crosslinking | Formation of reversible crosslinks. mdpi.com | Can impart re-processability or shape-memory properties to this compound-containing copolymers. mdpi.com |
An Exploration of this compound in Polymer Science
This compound, a diester of maleic acid, serves as a significant compound in the field of polymer science and engineering. Its unique chemical structure, featuring a reactive double bond and two long, non-polar nonyl chains, allows for its use in various polymerization applications. This article delves into specific applications of this compound in the creation of advanced polymer systems, focusing on its role in formaldehyde-free curing, its influence on polymer network properties, and its potential in surface modification techniques.
1 Formaldehyde-Free Thermally Curable Polymer Systems utilizing this compound
The drive to eliminate formaldehyde (B43269) from industrial and consumer products, due to its classification as a hazardous material, has spurred the development of alternative crosslinking technologies. One such innovation is the creation of formaldehyde-free aqueous polymeric dispersions that can be thermally cured. growingscience.comarxiv.org In these systems, this compound can be incorporated as a co-monomer. growingscience.comarxiv.org
These advanced polymer systems are often based on a "triplet" of functional monomers that, upon heating, can crosslink to form stable polymer films without the release of formaldehyde. growingscience.comarxiv.org The composition of these curable polymers generally includes:
An amino- or amido-functional monomer.
An epoxy- or hydroxy-functional monomer.
An acid-functional monomer.
This compound is classified among a group of other ethylenically unsaturated monomers that can be included in the polymer formulation. growingscience.comarxiv.org Its role is primarily to modify the physical properties of the resulting polymer, such as the glass transition temperature (Tg) and the hydrophilic/hydrophobic balance, due to its long alkyl chains. google.com The polymerization process to create these aqueous dispersions typically occurs at temperatures between 50°C and 100°C. arxiv.org The subsequent curing, or crosslinking, of the final polymer film is achieved at conventional industrial temperatures, generally ranging from 120°C to 180°C. growingscience.comarxiv.org This thermal curing process is efficient, often completed in a time frame from less than a minute to a few minutes, yielding films with excellent water and solvent resistance suitable for applications like coatings, adhesives, and binders for nonwovens. growingscience.comarxiv.org
2 Reticulation and Swelling Behavior of Crosslinked Polymers
The performance of crosslinked polymers, particularly in the presence of solvents, is defined by their degree of reticulation (crosslinking) and their swelling behavior. The structure of a crosslinked polymer can be visualized as a three-dimensional network that swells when it comes into contact with a compatible solvent, rather than dissolving. uc.pt The extent of swelling is inversely related to the crosslinking density; a more tightly crosslinked network will swell less. libretexts.org
In the context of the formaldehyde-free curable polymers mentioned previously, the evaluation of reticulation and swelling is critical to determining the durability and resistance of the cured film. A standardized test, for instance using acetone, can quantify these properties. google.comgoogle.com The methodology involves soaking a known weight of the cured polymer film in the solvent, measuring the weight of the swollen polymer, and then measuring the final weight after drying. google.com
The following parameters are calculated:
Swelling Index: This represents the amount of solvent absorbed by the polymer network. It is calculated as the ratio of the weight of the absorbed solvent (swollen weight minus dry weight) to the initial weight of the polymer sample. google.com
Percent Reticulation (% Reticulation): This indicates the fraction of the polymer that is successfully crosslinked and insoluble. It is calculated from the final dry weight of the polymer after solvent extraction, expressed as a percentage of the initial polymer weight. google.com
Table 1: Parameters for Evaluating Polymer Network Properties This interactive table outlines the calculations used to determine the swelling and reticulation of a polymer network based on methodologies described in patent literature.
| Parameter | Formula | Description |
|---|---|---|
| Initial Polymer Weight | M1 | The starting weight of the dry polymer sample. |
| Filter Weight | M2 | The weight of the filter paper used for separation. |
| Swollen Polymer + Filter Weight | M3 | The weight of the filter and the polymer after soaking in solvent and filtration. |
| Final Dry Polymer + Filter Weight | M4 | The weight of the filter and polymer after drying. |
| Swelling Index | (M3 - M4) / M1 | A measure of how much solvent the polymer network has absorbed. |
| % Reticulation | [(M4 - M2) / M1] * 100 | The percentage of the polymer that is insoluble, indicating the degree of crosslinking. |
3 Grafting and Surface Functionalization Approaches
Grafting is a powerful technique for modifying the surface properties of a polymer without altering its bulk characteristics. ias.ac.in This is achieved by covalently bonding a different polymer or monomer onto the main chain of the substrate polymer. arxiv.org General methods for grafting include techniques like reactive extrusion, radiation-induced grafting, and surface-initiated polymerization. arxiv.orgias.ac.in
The grafting of maleate esters onto polymer backbones is a known method for introducing specific functionalities. arxiv.org A common approach is melt grafting, where a polymer such as polyethylene (B3416737) is heated with the monomer (e.g., a maleate ester) and a free-radical initiator like dicumyl peroxide (DCP). growingscience.com Under these conditions, the initiator creates reactive sites on the polymer backbone, which then react with the double bond of the monomer, resulting in a graft copolymer. growingscience.com
While direct examples involving this compound are not prominent in literature, the principles of grafting other ester-containing monomers can be applied. For instance, the functionalization of high-density polyethylene (HDPE) with various acrylic esters has been successfully demonstrated through a similar melt reaction process. growingscience.com This suggests that this compound, with its polymerizable double bond, could be a candidate for such surface modification strategies.
Another approach involves the functionalization of naturally occurring polymers. For example, triglycerides from soybean oil can be first functionalized with maleic anhydride to create maleate half-esters on the triglyceride backbone; these reactive sites can then be used to graft the molecule onto a polymer surface like polyvinyl alcohol (PVA). yok.gov.tr This two-step process highlights the versatility of maleate chemistry in creating complex, functional materials. yok.gov.tr These grafting methods allow for the introduction of the long, hydrophobic nonyl chains of this compound onto a variety of polymer surfaces, which could be used to control properties like surface energy, hydrophobicity, and compatibility with other materials.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Formaldehyde |
| Maleic acid |
| Styrene |
| Butyl acrylate |
| Acetone |
| Polyethylene |
| Dicumyl peroxide |
| High-Density Polyethylene (HDPE) |
| Polyvinyl alcohol (PVA) |
| Maleic anhydride |
Advanced Materials Engineering and Functional Applications of Dinonyl Maleate
Dinonyl maleate (B1232345) is a significant chemical compound utilized in various advanced materials and functional applications. Its unique molecular structure allows for its use as a plasticizer, in coating technologies, and as a lubricant additive. This article explores the scientific research and application of dinonyl maleate in these specialized fields.
Analytical Characterization and Detection Methodologies
Spectroscopic Techniques for Structural Elucidation of Dinonyl Maleate (B1232345) and Derivatives
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For esters like Dinonyl maleate, IR spectroscopy is particularly useful for confirming the presence of the carbonyl (C=O) and C-O-C ester linkages. The IR spectrum of a maleate ester will exhibit characteristic absorption bands that provide a molecular fingerprint.
Key IR absorption bands for maleate esters are typically observed in the following regions:
C=O Stretching: A strong absorption band is expected in the region of 1720-1740 cm⁻¹. This is characteristic of the carbonyl group in an α,β-unsaturated ester.
C=C Stretching: The carbon-carbon double bond of the maleate moiety gives rise to a stretching vibration, although it can sometimes be weak.
C-O Stretching: Ester C-O stretching vibrations typically appear as two bands, one for the C-O bond adjacent to the carbonyl group and another for the O-C bond of the alkyl group. These are generally found in the 1300-1000 cm⁻¹ range. spectroscopyonline.com
A summary of expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1720-1740 |
| C=C | Stretch | ~1640 |
| C-O | Stretch | 1300-1000 |
| C-H | Stretch (Alkyl) | 2850-2960 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of molecules in solution and is extensively used for polymer characterization. researchgate.netresearchgate.net For polymers derived from this compound, ¹H and ¹³C NMR spectroscopy can provide a wealth of information regarding the polymer's microstructure, composition, and the presence of any impurities. specificpolymers.comrsc.org
In the context of polymers, NMR can be used to:
Determine Monomer Conversion: By integrating the signals of the monomer's vinyl protons against those of the polymer backbone, the extent of polymerization can be quantified.
Elucidate Polymer Microstructure: NMR can distinguish between different monomer linkages (e.g., head-to-tail, head-to-head) and stereochemistry (tacticity) in the polymer chain. researchgate.net
Confirm Chemical Composition: The chemical shifts and coupling patterns in the NMR spectrum confirm the identity of the repeating monomer units. rsc.org
Identify and Quantify End Groups and Defects: NMR is sensitive enough to detect and quantify the concentration of polymer chain end-groups and any structural defects or branching. researchgate.net
Infrared Spectroscopy Applications
Chromatographic and Mass Spectrometric Approaches for Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides definitive identification and quantification. The coupling of these two techniques offers a powerful analytical solution for a wide range of applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical method for the identification and quantification of volatile and semi-volatile organic compounds. wikipedia.orgthermofisher.com this compound, being a relatively high molecular weight ester, can be analyzed by GC-MS, often after appropriate sample preparation to ensure its volatility and thermal stability during analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. eag.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification. wikipedia.org
The GC-MS method is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org For example, a GC method was developed for the determination of di-2-ethylhexyl maleate, a compound structurally similar to this compound. researchgate.net This indicates the applicability of GC-MS for the analysis of dialkyl maleates. The technique can be used for various purposes, including purity assessment of commercial products and detection in environmental samples.
Ion Mobility-High-Resolution Mass Spectrometry (IM-HRMS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. slu.se In IM-HRMS, ions are separated based on their size, shape, and charge in the gas phase before they are analyzed by the mass spectrometer. slu.sebiorxiv.org This separation, based on the ion's collision cross-section (CCS), can resolve isomeric and isobaric compounds that cannot be distinguished by mass spectrometry alone. slu.se
The coupling of ion mobility with high-resolution mass spectrometry has become increasingly popular for the analysis of complex samples, such as those encountered in environmental and biological studies. slu.senih.gov A workflow using liquid chromatography-ion mobility-high-resolution mass spectrometry has been successfully applied to identify nonvolatile migrants from food contact materials, including a maleate plasticizer. researchgate.net The addition of CCS as an identification parameter significantly enhances the confidence in compound identification. nih.govresearchgate.net While a specific database entry for this compound might not yet be widely available, the methodology is highly applicable for its unambiguous identification in challenging matrices. biorxiv.org
Liquid chromatography (LC) is a fundamental separation technique used for a wide array of compounds, particularly those that are non-volatile or thermally labile, making it a suitable alternative or complementary technique to GC. paint.orglcservicesltd.co.uk High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are advanced forms of LC that utilize high pressure to achieve efficient separations with high resolution. lcservicesltd.co.uknih.gov
In the analysis of this compound and its derivatives, LC can be employed for:
Purity Determination: Separating the main component from impurities, starting materials, and by-products.
Analysis in Complex Mixtures: Isolating the target analyte from a complex matrix, such as a polymer formulation or an environmental extract. jasco-global.com
Different LC modes can be utilized depending on the specific analytical challenge. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode and would be well-suited for separating this compound. paint.org The choice of detector, such as a UV detector or a mass spectrometer (LC-MS), depends on the required sensitivity and selectivity.
The key components of a typical HPLC system are outlined in the table below.
| Component | Function |
| Pump | Delivers the mobile phase at a constant flow rate and high pressure. lcservicesltd.co.uk |
| Injector | Introduces a precise volume of the sample into the mobile phase stream. lcservicesltd.co.uk |
| Column | Contains the stationary phase where the separation of sample components occurs. lcservicesltd.co.uk |
| Detector | Senses the separated components as they elute from the column and generates a signal. lcservicesltd.co.uk |
| Data System | Processes the signal from the detector to produce a chromatogram and perform data analysis. lcservicesltd.co.uk |
Ion Mobility-High-Resolution Mass Spectrometry (IM-HRMS) for Identification
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are crucial for understanding the fundamental properties of polymeric materials, including those modified with this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature. The primary techniques used for characterizing polymers containing this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comnih.govlabmanager.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. labmanager.comxrfscientific.com It is particularly effective for determining the glass transition temperature (Tg) of a polymer. The addition of a plasticizer like this compound increases the free volume between polymer chains, enhancing their mobility and lowering the Tg. hitachi-hightech.commdpi.com This shift to a lower temperature is a key indicator of a plasticizer's efficiency. nih.gov Studies on analogous plasticizers in Poly(vinyl chloride) (PVC) show that as the concentration of the plasticizer increases, the Tg of the blend decreases significantly. hitachi-hightech.com Research has indicated that maleate-based plasticizers can lower the Tg of PVC more effectively than some conventional phthalates. nih.gov
A typical DSC analysis of a PVC-plasticizer system would reveal a distinct downward shift in the baseline of the thermogram, corresponding to the glass transition. The magnitude of this shift is directly related to the plasticizer's concentration and its compatibility with the polymer matrix.
Representative DSC Data for Plasticized PVC
| Sample (PVC with Dioctyl Phthalate - DOP) | Glass Transition Temperature (Tg) by DSC (°C) |
|---|---|
| PVC + 0 wt% DOP | 85.0 |
| PVC + 10 wt% DOP | 71.5 |
| PVC + 20 wt% DOP | 58.7 |
This table is illustrative, based on data for DOP in PVC, and represents the expected trend for an effective plasticizer like this compound. hitachi-hightech.com
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and composition. nih.govredalyc.org For a polymer formulation containing this compound, TGA can identify the onset temperature of degradation and distinguish between the decomposition of different components. nih.govmdpi.com
In a typical TGA curve for plasticized PVC, the degradation process occurs in multiple steps. The first major weight loss corresponds to the dehydrochlorination of the PVC backbone, while subsequent weight loss at higher temperatures is due to the breakdown of the resulting polyene structure and the plasticizer itself. mdpi.com The presence of a plasticizer can influence the thermal stability of the polymer. While improving flexibility, it may slightly lower the initial decomposition temperature due to its lower thermal stability compared to the pure polymer. mdpi.com TGA is also used to quantify the amount of plasticizer and other additives in a formulation. redalyc.org
Rheological Characterization of this compound-Containing Formulations
Rheology is the study of the flow and deformation of matter. For polymer processing, the rheological properties of a formulation are paramount as they dictate how the material will behave in manufacturing processes like extrusion and injection molding. wiley.comiupac.org The incorporation of this compound as a plasticizer fundamentally alters the rheological behavior of a polymer, primarily by reducing its viscosity. wiley.com
Viscoelastic Properties: Polymers exhibit both viscous (liquid-like) and elastic (solid-like) properties, a behavior known as viscoelasticity. wiley.comuc.edu This is characterized using dynamic mechanical analysis (DMA), which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic response, or the energy stored by the material during deformation, while the loss modulus represents the viscous response, or the energy dissipated as heat. mdpi.comscielo.br
Master Curves from Time-Temperature Superposition (TTS): To predict the rheological behavior over a wide range of frequencies or temperatures, time-temperature superposition (TTS) is used to create master curves for G' and G''. mdpi.com Studies on PVC plasticized with various maleates show that the resulting master curves have shapes similar to those for DEHP, allowing for their use as viable replacements without the need for major changes to industrial processing equipment. mdpi.com
Melt Flow Index (MFI): The Melt Flow Index (MFI) is a widely used single-point measurement in quality control to assess the ease of flow of a thermoplastic polymer. specialchem.comwikipedia.org It measures the mass of polymer that flows through a standardized capillary die under a specific load and temperature over ten minutes. wikipedia.orgpacorr.com A higher MFI value corresponds to a lower melt viscosity and, generally, a lower average molecular weight. specialchem.com
Interactive Table: Expected Effect of this compound on Polymer Properties
| Property | Analytical Technique | Expected Effect of Adding this compound | Scientific Rationale |
|---|---|---|---|
| Glass Transition Temperature (Tg) | DSC | Decrease | Increases polymer chain mobility by increasing free volume. hitachi-hightech.commdpi.com |
| Thermal Stability | TGA | Slight Decrease in Onset Temperature | Plasticizers are generally less thermally stable than the base polymer. mdpi.com |
| Storage Modulus (G') | DMA / Rheometry | Decrease | Reduces the stiffness and elastic energy storage capacity of the material. mdpi.com |
| Loss Modulus (G'') | DMA / Rheometry | Decrease | Reduces the internal friction and energy dissipation under shear. mdpi.com |
| Melt Viscosity | Rheometry | Decrease | Reduces intermolecular forces between polymer chains. wiley.com |
| Melt Flow Index (MFI) | MFI Apparatus | Increase | Increased flowability due to lower melt viscosity. specialchem.com |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation of Dinonyl Maleate (B1232345) Systems
Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are instrumental in exploring the complex interactions within polymer systems. gfp.asso.fr These simulations provide a microscopic view of molecular behavior, which governs the macroscopic properties of materials. msu.ac.th
Investigations into Polymer-Additive Interactions
The compatibility and interaction between a polymer and an additive like dinonyl maleate are crucial for the final properties of a material. Molecular dynamics simulations can be employed to study these interactions. For instance, simulations can reveal the influence of different additives on the polymer matrix. researchgate.net
Table 1: Key Parameters from Molecular Dynamics Simulations of Polymer-Additive Systems
| Parameter | Description | Significance for this compound Systems |
| Interaction Energy | The energy of interaction between the polymer and the additive molecules. | A lower (more negative) interaction energy suggests better compatibility and miscibility between the polymer and this compound. |
| Radius of Gyration (Rg) | A measure of the size of the polymer coil. | Changes in Rg upon addition of this compound can indicate how the additive affects the polymer chain conformation. |
| End-to-End Distance | The distance between the two ends of a polymer chain. | Similar to Rg, this parameter provides insight into the effect of this compound on the polymer's spatial arrangement. |
| Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Simulations can predict how this compound, acting as a plasticizer, will lower the Tg of a polymer, indicating increased flexibility. msu.ac.th |
Prediction of Material Properties from Molecular Design
Molecular design, guided by computational simulations, allows for the prediction of material properties before synthesis. youtube.com This predictive capability significantly reduces the time and cost associated with experimental trial-and-error. msu.ac.th By simulating the behavior of this compound within a polymer matrix, researchers can forecast the resulting mechanical, thermal, and rheological properties of the composite material. rsc.orgresearch.google
For example, molecular simulations can predict how the inclusion of this compound will affect a polymer's glass transition temperature (Tg). msu.ac.th A lower Tg is often desirable as it indicates increased flexibility. The strength of the interfacial interaction between the polymer and the additive, as calculated in simulations, is directly related to the mobility of the polymer chains and, consequently, the Tg. msu.ac.th
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are a powerful tool for investigating reaction mechanisms, transition states, and reaction pathways at the electronic level. rsc.orgnih.gov These calculations provide fundamental insights into the reactivity of molecules like this compound.
For maleate esters, quantum chemical calculations can elucidate the electronic structure and stability of the molecule. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. mdpi.commdpi.com For instance, the energy gap between HOMO and LUMO can indicate the chemical stability of the ester.
Determine the most likely reaction mechanism by comparing the energy barriers of different potential pathways. rsc.org
Identify the structure of transition states, providing a deeper understanding of the reaction kinetics. nih.gov
Analyze the effect of catalysts on the reaction energy profile. nih.gov
A study on maleic and fumaric acid utilized DFT calculations to determine the relative energies and vibrational spectra of different conformers, demonstrating the utility of these methods for understanding related structures. researchgate.net
Machine Learning Applications in this compound-Related Materials Research
Machine learning (ML) is rapidly emerging as a transformative tool in materials science, enabling data-driven discovery and optimization of materials. chemrxiv.orgescholarship.org ML models can be trained on large datasets of material properties to predict the performance of new materials, significantly accelerating the design process. nih.govresearchgate.net
In the context of polymers and additives like this compound, machine learning can be applied in several ways:
Predicting Material Properties: ML models can be trained to predict the mechanical, thermal, and other physical properties of a polymer blend based on its composition, including the type and concentration of additives like this compound. rsc.orgmdpi.com These models can learn complex, non-linear relationships between the input features (e.g., molecular descriptors of this compound) and the target properties. oup.com
Optimizing Formulations: By predicting the performance of various formulations, ML algorithms can guide the design of materials with specific desired properties, reducing the need for extensive experimental work. nih.gov
Accelerating Discovery: ML can be used to screen large virtual libraries of potential additives to identify candidates that are likely to impart desired properties to a polymer, a process known as inverse design. acm.org
The general workflow for applying machine learning in materials research involves several key steps:
Table 2: Typical Machine Learning Workflow in Materials Science
| Step | Description | Relevance to this compound Research |
| Data Collection | Gathering experimental or computational data on polymer-additive systems. | Compiling data on polymers containing this compound and their measured properties. |
| Feature Engineering | Selecting and creating relevant descriptors for the materials. | Using molecular descriptors for this compound and the polymer to represent the system numerically. oup.com |
| Model Training | Using an ML algorithm (e.g., Gradient Boosting, Neural Networks) to learn the relationship between features and properties. oup.comd-nb.info | Training a model to predict, for instance, the tensile strength of a polymer based on the concentration of this compound. |
| Model Validation | Assessing the accuracy and generalizability of the trained model. chemrxiv.org | Testing the model on unseen data to ensure its predictive power. |
| Prediction and Design | Using the validated model to predict the properties of new, untested formulations. researchgate.net | Predicting the properties of a polymer with a novel concentration of this compound or in combination with other additives. |
While direct applications of machine learning to this compound are not explicitly detailed in the search results, the methodologies are well-established for polymers and additives in general. rsc.orgmdpi.com These approaches hold significant promise for advancing the understanding and application of this compound in materials science.
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry Approaches for Dinonyl Maleate (B1232345) Synthesis and Application
The synthesis and application of dinonyl maleate are increasingly being viewed through the lens of green chemistry, which seeks to minimize environmental impact and promote sustainability. alliedacademies.org The principles of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals and solvents, provide a framework for future innovations. acs.org
Research is moving towards the development of novel catalytic processes that are more efficient and environmentally benign than traditional methods. nih.gov This includes the exploration of biocatalysts, such as enzymes, which can conduct reactions with high specificity under mild conditions, potentially reducing the need for protecting groups and minimizing waste. acs.org For the synthesis of esters like this compound, which typically involves the esterification of maleic anhydride (B1165640) with nonyl alcohol, green approaches could focus on replacing conventional acid catalysts with solid, reusable acid catalysts to simplify separation and reduce corrosive waste streams.
Another key area of innovation lies in the sourcing of raw materials. The potential use of bio-based nonanol, derived from renewable feedstocks, presents a significant opportunity to reduce the carbon footprint associated with this compound production. Furthermore, the adoption of greener solvents, such as ionic liquids or supercritical fluids like CO2, is being investigated to replace traditional volatile organic compounds (VOCs), thereby reducing pollution and health hazards. orientjchem.orgmatanginicollege.ac.in The goal is to design synthetic pathways that are not only efficient but also inherently safer, minimizing the potential for chemical accidents. acs.org
Table 1: Comparison of Traditional and Green Synthesis Approaches for this compound
| Aspect | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Catalyst | Mineral acids (e.g., sulfuric acid) | Reusable solid acids, enzymes (biocatalysis) acs.org |
| Raw Materials | Petroleum-derived nonyl alcohol and maleic anhydride matanginicollege.ac.in | Bio-based nonyl alcohol from renewable resources matanginicollege.ac.in |
| Solvents | Volatile organic compounds (VOCs) (e.g., toluene) | Supercritical CO2, ionic liquids, or solvent-free conditions orientjchem.orgmatanginicollege.ac.in |
| Waste Generation | Higher E-factor; generation of acidic, corrosive waste | Lower E-factor; minimized by-products and recyclable catalysts acs.org |
| Energy Consumption | Often requires high temperatures | Milder reaction conditions, potentially reducing energy needs alliedacademies.org |
Exploration of this compound in Sustainable Materials Development
This compound is being explored for its potential role in the development of sustainable materials, particularly in the realm of biodegradable and recyclable polymers. Its function as a plasticizer can be leveraged to modify the properties of bioplastics, enhancing their flexibility and processing characteristics, making them suitable for a wider range of applications.
Research indicates its inclusion in biodegradable polymer blends, suggesting its utility in creating more environmentally friendly plastics. googleapis.comgoogle.com For instance, this compound can be blended with biodegradable polyesters to improve their mechanical properties without compromising their ability to degrade. The development of such materials is crucial for reducing plastic waste and its impact on ecosystems.
Furthermore, there is potential for maleate esters like this compound to be incorporated as monomers in the synthesis of novel polymers. For example, research into polyester-based elastomers like poly(octamethylene maleate (anhydride) citrate) (POMaC) demonstrates how maleate moieties can be integrated into a polymer backbone to create stretchable and degradable materials. nih.gov This opens up possibilities for designing new polymers where this compound contributes directly to the material's fundamental structure and sustainable attributes, such as flexibility and controlled degradation. These materials could find use in applications ranging from flexible packaging to transient medical devices. nih.gov
Table 2: Potential Applications of this compound in Sustainable Materials
| Application Area | Function of this compound | Potential Impact |
|---|---|---|
| Biodegradable Polymer Blends | Plasticizer to enhance flexibility and processability googleapis.comgoogle.com | Improves the performance of bioplastics, expanding their use as alternatives to conventional plastics. |
| Recyclable Thermoplastics | Modifier to improve compatibility between different polymer types in recycled plastic streams. | Enhances the quality and viability of recycled materials. |
| Bio-based Elastomers | Potential co-monomer to introduce flexibility and control degradation rates. nih.gov | Contributes to the creation of novel, stretchable, and biodegradable materials for advanced applications. |
| Erasable Imaging Materials | Component in formulations for reusable paper or printing surfaces. epo.org | Reduces paper waste by allowing for multiple print and erase cycles. |
Advanced Computational Modeling for Optimized Material Performance
Advanced computational modeling is emerging as an indispensable tool for accelerating the design and optimization of materials containing this compound. frontiersin.orgatomistica.online By simulating molecular interactions, researchers can predict material properties and guide experimental work, saving significant time and resources. atomistica.online
Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound. This is useful for understanding and optimizing its synthesis. For example, computational studies on dimethyl maleate have successfully elucidated reaction mechanisms, which can inform the design of more efficient catalytic systems for other dialkyl maleates. tandfonline.com Such models can help screen potential catalysts and reaction conditions in silico before they are tested in the laboratory. bohrium.com
Molecular dynamics (MD) simulations offer a powerful way to understand the macroscopic properties of materials by modeling the collective behavior of atoms and molecules. doe.gov For this compound, MD simulations can predict how it integrates into a polymer matrix and affects properties like flexibility, glass transition temperature, and mechanical strength. This is crucial for optimizing its performance as a plasticizer in sustainable polymers. Furthermore, computational models can be used to predict the biodegradability of new materials by simulating their interaction with enzymes or their rate of hydrolysis. By integrating molecular modeling with machine learning, it's possible to screen large numbers of potential formulations to identify candidates with the desired performance and sustainability profiles. energy.gov
Table 3: Applications of Computational Modeling in this compound Research
| Modeling Technique | Specific Application for this compound | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis; studying electronic properties. tandfonline.comrsc.org | To design more efficient and selective catalysts and optimize reaction conditions. |
| Molecular Dynamics (MD) | Simulating the interaction between this compound and polymer chains. doe.gov | To predict plasticizing efficiency, material compatibility, and mechanical properties. |
| Machine Learning (ML) Models | Screening solvent systems for synthesis/extraction; predicting structure-property relationships. energy.govnumberanalytics.com | To accelerate the discovery of optimal process conditions and novel material formulations. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the environmental fate and biodegradability of materials containing this compound. | To guide the design of inherently more sustainable and environmentally benign materials. |
Q & A
Q. What are the optimal synthetic routes for Dinonyl maleate in laboratory settings, and how can reaction efficiency be quantified?
- Methodological Answer: this compound synthesis typically involves esterification between maleic anhydride and nonanol. Reactive distillation (RD) is a validated method for similar maleate esters (e.g., dimethyl maleate), where parameters like theoretical stages (17 stages), reflux ratio (0.25), and feed mole ratio (1:5) optimize conversion and purity . For microbial synthesis, engineered E. coli strains can produce maleate via reconstructed metabolic pathways, though adaptation for longer-chain esters like dinonyl may require additional enzyme engineering . Efficiency is quantified via gas chromatography (GC) or HPLC to measure conversion rates and byproduct formation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural purity and functional groups?
- Methodological Answer:
- FT-IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and maleate C=C bonds (~1640 cm⁻¹).
- NMR : ¹H NMR confirms proton environments (e.g., nonyl chain methylene protons at δ 1.2–1.6 ppm, maleate vinyl protons at δ 6.3 ppm).
- HPLC/UV-Vis : Quantifies purity using absorbance at 210–220 nm, with validation via comparison to USP-grade maleate standards .
- GC-MS : Detects volatile impurities or unreacted nonanol.
Q. What are the critical parameters for validating analytical methods when quantifying this compound in complex matrices (e.g., polymer blends)?
- Methodological Answer: Key validation parameters include:
- Linearity : Calibration curves (R² > 0.995) across expected concentration ranges.
- Recovery Rates : Spiked samples should yield 95–105% recovery.
- Precision : Relative standard deviation (RSD) < 2% for replicate analyses.
- Specificity : No interference from matrix components (e.g., phthalates or adipates) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to minimize side-product formation (e.g., diesters or transesterification byproducts)?
- Methodological Answer:
- Catalyst Screening : Acid catalysts (e.g., p-toluenesulfonic acid) reduce side reactions compared to base catalysts.
- Temperature Control : Maintaining 80–100°C prevents thermal degradation of maleic anhydride.
- Inert Atmosphere : Nitrogen purging minimizes oxidation.
- Real-Time Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What strategies address discrepancies in thermal stability data across studies on this compound?
- Methodological Answer:
- Standardized Testing Protocols : Adopt ASTM E2550 for thermogravimetric analysis (TGA) to ensure consistent heating rates (10°C/min) and sample masses.
- Data Normalization : Account for variations in sample purity (e.g., residual solvent content) using mass loss corrections.
- Controlled Atmosphere Studies : Compare stability in inert (N₂) vs. oxidative (air) environments to isolate degradation pathways .
Q. How can computational modeling (e.g., DFT or kinetic simulations) predict the reactivity and steric effects in this compound synthesis?
- Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution in maleic anhydride-nonanol interactions to identify transition states and activation energies.
- Aspen Plus Simulations : Adapt RD models from dimethyl maleate studies by adjusting nonanol’s physical properties (e.g., vapor-liquid equilibrium data) .
- Molecular Dynamics (MD) : Simulates steric hindrance from branched nonanol isomers, guiding solvent selection (e.g., toluene vs. hexane) to improve reaction kinetics.
Q. What experimental designs are recommended for evaluating this compound’s plasticizer performance in PVC blends, and how should contradictory mechanical property data be analyzed?
- Methodological Answer:
- Controlled Blending : Prepare PVC formulations with fixed this compound concentrations (e.g., 30–50 phr) and compare to commercial plasticizers (e.g., DINP).
- Mechanical Testing : Follow ISO 527 for tensile strength and ASTM D2240 for hardness.
- Statistical Analysis : Use ANOVA to identify significant differences (p < 0.05) and Tukey’s HSD post-hoc tests to resolve contradictions. Report uncertainties (e.g., ±2σ confidence intervals) .
Data Management and Reporting
Q. How should researchers structure datasets to ensure reproducibility in this compound studies, particularly when raw data includes high variability?
- Methodological Answer:
- Raw Data Archiving : Deposit spectra, chromatograms, and instrument logs in repositories like Zenodo with DOI tagging.
- Metadata Annotation : Document batch-specific variables (e.g., nonanol isomer distribution, catalyst lot numbers).
- Uncertainty Quantification : Report measurement errors (e.g., GC peak integration thresholds) and environmental controls (e.g., humidity during testing) .
Q. What frameworks guide the formulation of PICOT-style research questions for applied studies on this compound’s environmental impact?
- Methodological Answer:
- Population (P) : Define test organisms (e.g., Daphnia magna) or environmental compartments (e.g., soil).
- Intervention (I) : Specify exposure concentrations (e.g., 1–100 ppm).
- Comparison (C) : Use phthalate alternatives (e.g., dioctyl adipate) as benchmarks.
- Outcome (O) : Measure endpoints like LC50 or biodegradation rates.
- Time (T) : Define exposure durations (e.g., 48-hour acute toxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
